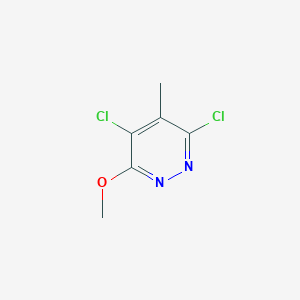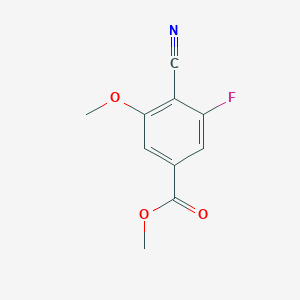![molecular formula C8H7BrN2O2S B15361573 Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)
Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate is a chemical compound characterized by its bromine atom and thiazole ring structure. This compound is part of the pyrrolo[3,2-d]thiazole family, which is known for its diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate typically involves the bromination of pyrrolo[3,2-d]thiazole derivatives. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyrrolothiazole derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and bases are used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized bromine derivatives, reduced pyrrolothiazole compounds, and substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, and the thiazole ring contributes to its biological activity. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparación Con Compuestos Similares
Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate is compared with other similar compounds, such as:
Ethyl 2-chloro-4H-pyrrolo[3,2-d]thiazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-iodo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate: Similar structure but with an iodine atom instead of bromine.
Ethyl 2-fluoro-4H-pyrrolo[3,2-d]thiazole-5-carboxylate: Similar structure but with a fluorine atom instead of bromine.
These compounds differ in their reactivity and biological activity due to the different halogen atoms present.
Propiedades
Fórmula molecular |
C8H7BrN2O2S |
|---|---|
Peso molecular |
275.12 g/mol |
Nombre IUPAC |
ethyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-4-6(10-5)14-8(9)11-4/h3,10H,2H2,1H3 |
Clave InChI |
SXUURRBIGFGXFB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N1)SC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)








